molecular formula C6H3F6N3 B1601854 2,4,6-Tris(difluoromethyl)-1,3,5-triazine CAS No. 369-22-2

2,4,6-Tris(difluoromethyl)-1,3,5-triazine

Cat. No. B1601854
CAS RN: 369-22-2
M. Wt: 231.1 g/mol
InChI Key: MVQIQWCWIMQVFD-UHFFFAOYSA-N
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Description

2,4,6-Tris(difluoromethyl)-1,3,5-triazine, more commonly known as TDFT, is a type of heterocyclic compound that has been used in a variety of scientific applications. It is a highly versatile compound that has been used in organic synthesis, as a reagent in organic chemistry, and as a catalyst in various reactions. TDFT is also a valuable tool in biochemistry, where it has been used to study the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

  • Donor Engineering of Diphenylamine-Substituted Tris(2,4,6-trichlorophenyl)methyl Radicals
    • Application Summary : This research focuses on controlling the intramolecular charge transfer and near-infrared photothermal conversion . Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
    • Methods of Application : The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .
    • Results : It is found that TTM-DPA (644 nm), TTM-2DPA (650 nm), and TTM-3DPA (637 nm) with various DPA units attached on different arms of the TTM core exhibit similar absorption maxima and high photoluminescence (PL) quantum yields (over 56%) in cyclohexane solutions . Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
  • Dinuclear Ln[sup III]-Cu[sup II] Complex with 2-Methyl-2,4,6-Tris(trifluoromethyl)-1,3-Dioxane-4,6-Diolato Ligand

    • Application Summary : This research involves the synthesis and characterization of a dinuclear Ln[sup III]-Cu[sup II] complex with an unusual 2-methyl-2,4,6-tris(trifluoromethyl)-1,3-dioxane-4,6-diolato ligand .
    • Methods of Application : The 1,3-dioxane-4,6-diolato ligand is the product of cycloaddition of 1,1,1-trifluoro-2,2-propanediol to a hexafluoroacetylacetonato ligand promoted by the metal complex .
    • Results : The complex has been synthesized and characterized structurally .
  • Spectroscopic and Structural Characterization of 2,4,6-Tris(trifluoromethyl)-Phenyl-Lithium

    • Application Summary : This research involves the reaction of 1,3,5-Tris(trifluoromethyl)benzene with butyl-lithium in ethedhexane to form 2,4,6-tris(trifluoromethyl)-phenyl-lithium .
    • Methods of Application : The molecule has been characterized by low-temperature single-crystal X-ray analysis and NMR methods .
    • Results : The molecule exists as a dimer in which each lithium is stabilized by bonding to two carbon atoms, an oxygen .

properties

IUPAC Name

2,4,6-tris(difluoromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQIQWCWIMQVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(F)F)C(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576297
Record name 2,4,6-Tris(difluoromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(difluoromethyl)-1,3,5-triazine

CAS RN

369-22-2
Record name 2,4,6-Tris(difluoromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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